molecular formula C9H14N2O B13573181 2-(Methylamino)-1-(6-methylpyridin-2-yl)ethanol

2-(Methylamino)-1-(6-methylpyridin-2-yl)ethanol

Cat. No.: B13573181
M. Wt: 166.22 g/mol
InChI Key: KTMAFHABIRHTDC-UHFFFAOYSA-N
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Description

2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol is a chemical compound with a complex structure that includes a methylamino group, a pyridine ring, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with methylamine and a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or primary alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(methylamino)-1-(pyridin-2-yl)ethan-1-ol: Lacks the methyl group on the pyridine ring.

    2-(ethylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol: Contains an ethylamino group instead of a methylamino group.

    2-(methylamino)-1-(4-methylpyridin-2-yl)ethan-1-ol: The methyl group is positioned differently on the pyridine ring.

Uniqueness

2-(methylamino)-1-(6-methylpyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(methylamino)-1-(6-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C9H14N2O/c1-7-4-3-5-8(11-7)9(12)6-10-2/h3-5,9-10,12H,6H2,1-2H3

InChI Key

KTMAFHABIRHTDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(CNC)O

Origin of Product

United States

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